2,5-二甲基吡啶-4-胺

描述

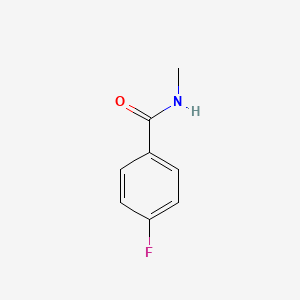

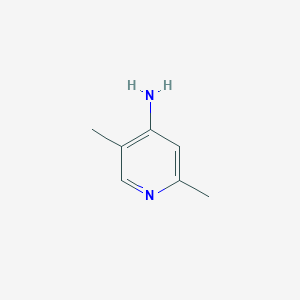

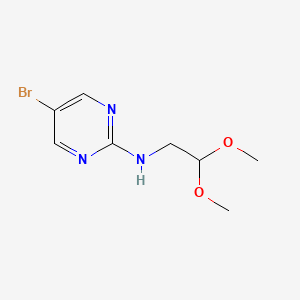

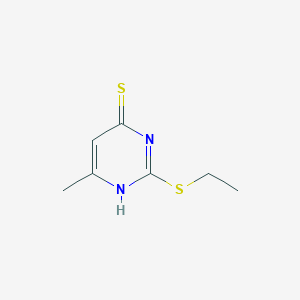

2,5-Dimethylpyridin-4-amine is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The specific structure of 2,5-dimethylpyridin-4-amine includes two methyl groups at the 2 and 5 positions and an amine group at the 4 position on the pyridine ring.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a compound similar to 2,5-dimethylpyridin-4-amine, proceeds in two stages via a pyrylium salt intermediate. This process is influenced by the steric effects of substituent groups, which can protect the heteroatom from electrophilic attack, a phenomenon known as the Janus effect .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. X-ray crystallography is often used to confirm the ground-state conformation of these molecules. For example, the structure of N-amino-3,5-dimethylpyridinium chloride, a related compound, was determined to be triclinic with specific space group parameters . Similarly, the molecular and crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, another related compound, was characterized, revealing a flattened boat conformation of the triazine ring .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including cyclization, amination, and reductive amination. For instance, 2,5-hexanedione, a compound structurally related to 2,5-dimethylpyridin-4-amine, reacts with amines to yield N-substituted pyrroles . Reductive amination of hexanedione derivatives can lead to the formation of dimethylpyrrolidines . Additionally, reactions with chloramine can result in amination products, as seen with lutidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives like 2,5-dimethylpyridin-4-amine are influenced by their molecular structure. The presence of substituents can affect the compound's nucleophilicity, electrophilicity, and ability to form hydrogen bonds. For example, the introduction of methyl groups can increase the rate of cyclization and protein crosslinking, as observed with dimethylhexanedione derivatives . The crystal structure can also reveal how intermolecular interactions, such as hydrogen bonding and C-H...π interactions, contribute to the stability of the crystal lattice .

科学研究应用

化学反应和合成

醛的氰乙氧羰化反应:N,N-二甲基吡啶-4-胺(DAMP)已被用作芳香族和脂肪族醛的氰乙氧羰化的催化剂。该反应在无溶剂条件下且室温下进行,提供了一种高效且环保的生产乙基氰基碳酸酯的方法(Khan et al., 2010)。

二酮的还原胺化反应:2,5-二甲基吡啶-4-胺在二酮如己二酮和庚二酮的还原胺化中发挥作用。这个过程产生了二甲基吡咯烷和二甲基哌啶,这对于合成各种有机化合物是重要的(Boga, Manescalchi, & Savoia, 1994)。

聚合和催化

聚合催化剂:它被用于聚合乙烯单体。例如,在2,6-二甲基吡啶的存在下,成功实现了异丁基乙烯醚的活性阳离子聚合,2,6-二甲基吡啶在稳定生长的碳正离子中发挥了关键作用(Higashimura, Okamoto, Kishimoto, & Aoshima, 1989)。

合成聚(2,6-二甲基-1,4-苯醚):它已被用于高活性的催化系统中,用于聚合2,6-二甲基酚,其中4-氨基吡啶/Cu(I)催化系统特别高效(Kim, Shin, Kim, Kim, & Kim, 2018)。

配合物形成和晶体结构

与镧系碘化物形成配合物:已制备并表征了2,6-二甲基吡啶-1-氧化物与镧系碘化物的配合物,这对于理解这类化合物的结构和键合特性可能是有用的(Ramakrishnan & Soundararajan, 1977)。

晶体结构分析:已确定了各种衍生物的晶体结构,如2,5-二甲基-反-2,3-二吗啉基-4-硝基-2,3-二氢噻吩,以了解它们的分子几何结构和分子间相互作用(Mugnoli, Dell'erba, Guanti, & Novi, 1980)。

作用机制

Target of Action

It’s worth noting that this compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring , which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Mode of Action

It’s known that aminopyrimidines and their derivatives can interact with various biological targets due to their structural similarity to natural biomolecules .

Biochemical Pathways

Aminopyrimidines and their derivatives are known to interact with various biochemical pathways due to their structural similarity to natural biomolecules .

Result of Action

It’s known that aminopyrimidines and their derivatives can have various effects on cellular processes due to their structural similarity to natural biomolecules .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of aminopyrimidines and their derivatives .

安全和危害

未来方向

The use of ionic liquids (ILs) as a green alternative to traditional solvents in organic synthesis has increased in recent years . The use of ILs as catalysts has also increased . The synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) as new and efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) has been reported .

属性

IUPAC Name |

2,5-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCWCIYVDIVYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400302 | |

| Record name | 2,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22279-89-6 | |

| Record name | 2,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)